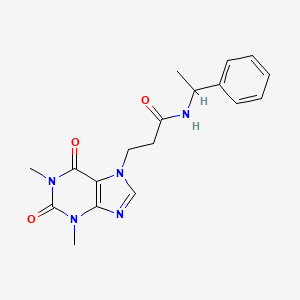
N-butyl-N-(3-pyridinylmethyl)-2-(3-pyrrolidinyl)benzamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-(3-pyridinylmethyl)-2-(3-pyrrolidinyl)benzamide dihydrochloride, also known as Bupivacaine, is a widely used local anesthetic. It is a member of the amino amide family of local anesthetics and is used for both regional and local anesthesia. Bupivacaine is a potent anesthetic agent that has a longer duration of action than other local anesthetics, making it a preferred choice for surgical procedures.
Wirkmechanismus
N-butyl-N-(3-pyridinylmethyl)-2-(3-pyrrolidinyl)benzamide dihydrochloride works by blocking the sodium channels in the nerve fibers, which prevents the transmission of pain signals to the brain. This results in a loss of sensation in the affected area.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. This compound has also been shown to decrease the production of inflammatory cytokines, which can contribute to pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-(3-pyridinylmethyl)-2-(3-pyrrolidinyl)benzamide dihydrochloride has a number of advantages and limitations for use in lab experiments. One advantage is its potency, which allows for a smaller amount of the drug to be used. This can be beneficial for experiments where minimizing the amount of drug used is important. However, this compound's long duration of action can be a limitation, as it can make it difficult to control the duration of the experiment.
Zukünftige Richtungen
There are a number of future directions for research on N-butyl-N-(3-pyridinylmethyl)-2-(3-pyrrolidinyl)benzamide dihydrochloride. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the use of this compound in combination with other drugs to improve pain relief. Additionally, there is a need for further research on the long-term effects of this compound use, particularly in chronic pain patients.
Synthesemethoden
N-butyl-N-(3-pyridinylmethyl)-2-(3-pyrrolidinyl)benzamide dihydrochloride is synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with pyrrolidine and pyridine. The resulting product is then reacted with butyl chloroformate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-(3-pyridinylmethyl)-2-(3-pyrrolidinyl)benzamide dihydrochloride has been extensively studied for its use as a local anesthetic. It has been used in a variety of surgical procedures, including dental, orthopedic, and gynecological surgeries. This compound has also been used as a treatment for chronic pain, such as in the case of cancer patients.
Eigenschaften
IUPAC Name |
N-butyl-N-(pyridin-3-ylmethyl)-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-3-13-24(16-17-7-6-11-22-14-17)21(25)20-9-5-4-8-19(20)18-10-12-23-15-18/h4-9,11,14,18,23H,2-3,10,12-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPHATJVMJFLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CN=CC=C1)C(=O)C2=CC=CC=C2C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-{[2-(3-chlorophenyl)ethyl]amino}butyl)phenol](/img/structure/B5434780.png)

![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5434800.png)
![7-acetyl-6-(1-methyl-2-phenylvinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434815.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5434822.png)
![(2R)-2-cyclohexyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxyacetamide](/img/structure/B5434827.png)
![4-[4-(2-chlorobenzyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5434833.png)
![4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5434836.png)
![N-ethyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5434842.png)


![4-(4-fluorobenzyl)-3-isopropyl-1-[6-methyl-2-(methylamino)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5434857.png)
![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5434872.png)